![molecular formula C9H10F2O2 B1531045 3-Ethoxy-2,4-difluorobenzyl alcohol CAS No. 1017778-18-5](/img/structure/B1531045.png)
3-Ethoxy-2,4-difluorobenzyl alcohol
Overview
Description
“3-Ethoxy-2,4-difluorobenzyl alcohol” is a chemical compound with the molecular formula C9H10F2O2 . It has a molecular weight of 188.17 .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-2,4-difluorobenzyl alcohol” consists of a benzene ring substituted with two fluorine atoms and a benzyl alcohol group, which is further substituted with an ethoxy group .Physical And Chemical Properties Analysis
“3-Ethoxy-2,4-difluorobenzyl alcohol” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Pharmacology
In pharmacology, 3-Ethoxy-2,4-difluorobenzyl alcohol is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its modified benzyl alcohol structure could be a key intermediate in creating new therapeutic agents, particularly those targeting neurological disorders where fluorinated compounds often play a crucial role .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its benzylic position is particularly reactive, allowing for substitutions that can lead to a wide array of organic molecules. This reactivity is harnessed in reactions such as free radical bromination and nucleophilic substitution, which are fundamental in creating complex organic structures .
Material Science
In material science, 3-Ethoxy-2,4-difluorobenzyl alcohol may contribute to the development of new materials with unique properties. Its incorporation into polymers could potentially alter their physical characteristics, such as thermal stability and solubility, which are critical in applications like coatings and adhesives .
Analytical Chemistry
Analytical chemists might utilize 3-Ethoxy-2,4-difluorobenzyl alcohol as a standard or reagent in chromatographic methods. Its distinct chemical structure allows it to serve as a reference point for identifying and quantifying similar compounds in complex mixtures .
Biochemistry
In biochemistry, the compound’s interactions with biological molecules are of interest. It could be used to study enzyme-substrate relationships, particularly with enzymes that metabolize ethers and alcohols. Understanding these interactions can provide insights into metabolic pathways and the design of enzyme inhibitors .
Industrial Applications
While specific industrial uses of 3-Ethoxy-2,4-difluorobenzyl alcohol are not widely documented, its chemical properties suggest potential uses in the synthesis of industrial chemicals. For example, its fluorinated structure could be beneficial in creating compounds with specific reactivities for use in manufacturing processes .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This could potentially lead to interactions with biological targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (18817 g/mol) and physical form (liquid) suggest that it may have certain bioavailability characteristics .
Result of Action
Benzylic compounds are known to have various biological effects, depending on their specific structures and targets .
Action Environment
The action of 3-Ethoxy-2,4-difluorobenzyl alcohol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .
properties
IUPAC Name |
(3-ethoxy-2,4-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAADBNXPSSNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.